molecular formula C16H12N4S B5468837 7-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrazolo[1,5-a]pyridine

7-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrazolo[1,5-a]pyridine

Cat. No. B5468837
M. Wt: 292.4 g/mol
InChI Key: MVHJFNBXARSLDE-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing the thiadiazole motif are fairly common in pharmacology .


Synthesis Analysis

Thiadiazole derivatives can be synthesized using various starting materials . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .


Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They exist in four possible structures depending on the relative positions of the heteroatoms .


Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions . For example, they can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound . For example, some thiadiazole derivatives have been reported to have a melting point of 194–196°C .

Mechanism of Action

The mechanism of action of thiadiazole derivatives can vary depending on the specific compound . They can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature .

Safety and Hazards

Thiadiazole derivatives can have various safety and hazard profiles . For example, some thiadiazole derivatives are classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

2-methyl-5-(2-pyrazolo[1,5-a]pyridin-7-ylphenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-11-18-19-16(21-11)14-7-3-2-6-13(14)15-8-4-5-12-9-10-17-20(12)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJFNBXARSLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC=C2C3=CC=CC4=CC=NN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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